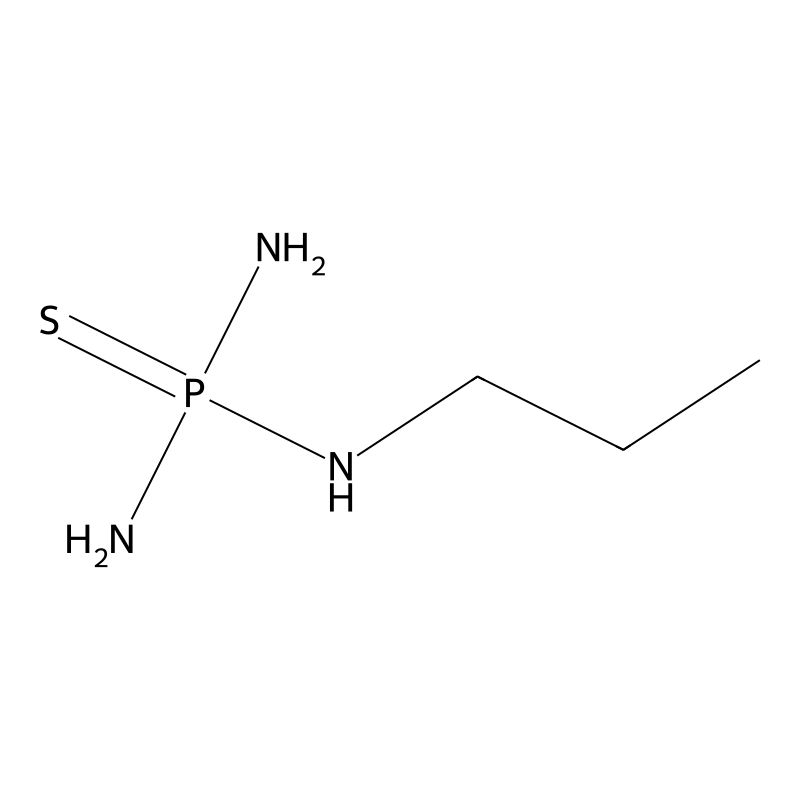

N-Propylphosphorothioic triamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Urea Ammonium Nitrate (UAN) Solutions

Specific Scientific Field: This application falls under the field of Agricultural and Environmental Science .

Summary of the Application: N-Propylphosphorothioic triamide is used as a urease inhibitor in UAN solutions. It is applied by coating the urea granule, adding to the urea melt, or adding to UAN solutions .

Methods of Application: The inhibitor is applied at different rates (0, 100, 250, 500, 750, or 1000 mg/kg) to study its effect on ammonia volatilization from urea at three temperatures (5, 15, and 25 C), with four contrasting soil types .

Results or Outcomes: The inhibitor was highly effective in lowering ammonia volatilization from urea and in delaying the time of maximum rate of loss. The average % inhibition over all soils, temperatures, and formulations was 61.2, 69.9, 74.2, 79.2, and 79.8% for the 100, 250, 500, 750, or 1000 mg/kg concentration, respectively .

Microbial-Induced Calcite Precipitation (MICP)

Specific Scientific Field: This application is in the field of Civil Engineering .

Summary of the Application: N-Propylphosphorothioic triamide is used to analyze the impact of varying dosages on the physical and mechanical properties of microbial-induced calcite precipitation (MICP) grouting improved red clay .

Methods of Application: The research includes XRD and SEM experiments to examine the micro-structural characterization of the specimens and understand the mechanism of the inhibitor’s action on MICP improved red clay .

Results or Outcomes: The mechanical properties and peak strength of MICP improved red clay samples showed a tendency to increase and then decrease with the increase of the inhibitor doping. The shrinkage deformation, initial water content, and shrinkage coefficient of the MICP improved red clay samples decreased gradually as the doping amount of the inhibitor increased .

Combination with P and K Fertilizers

Specific Scientific Field: This application is in the field of Agricultural and Environmental Science .

Summary of the Application: N-Propylphosphorothioic triamide is used in combination with urea fertilizer and P and K fertilizers. The study investigates how the efficacy of urease inhibitors is influenced by the inclusion of phosphorus (P) and potassium (K) fertilizers with urea .

Methods of Application: A laboratory study was conducted to assess the impact of P and K (bulk blend scenario: combining urea with di-ammonium phosphate (DAP); compound fertilizer scenario: nitrogen (N)-P-K proportion as 16-16-16 (CN16) or 32-0-6 (CN32)) and additionally the impact of fertilizer storage duration and temperature on the efficacy of two different urease inhibitors NBPT and Limus® in reducing ammonia volatilization following application to soil .

Results or Outcomes: The efficacy of urease inhibitors was compromised by P fertilizer. Urease inhibitor inclusion in the production of CN32, urea, and its blends (DAP + MgSO 4) are recommended as an effective means of reducing the environmental cost causing by intensive agricultural production .

Synthesis of New Phosphoric Triamides

Specific Scientific Field: This application is in the field of Chemistry and Material Science .

Summary of the Application: N-Propylphosphorothioic triamide is used in the synthesis of new phosphoric triamides. These new compounds are attractive to investigate because of their extensive applications in various fields, especially in medicine .

Methods of Application: Five new phosphoric triamides with the main parts [N]P(O)[NH] 2 and [C(O)NH]P(O)[N] 2 have been structurally analyzed by single crystal MoKα/synchrotron-based X-ray diffraction and characterized by spectroscopic methods (FT-IR and 1 H, 13 C, 31 P NMR) .

Results or Outcomes: The new phosphoric triamides have been successfully synthesized and characterized. The study provides a deeper understanding of the interplay between classical and non-classical intermolecular interactions .

Enzyme Induced Carbonate Precipitation at High Temperature

Specific Scientific Field: This application is in the field of Geotechnical Engineering .

Summary of the Application: N-Propylphosphorothioic triamide is used to improve the efficiency of enzyme induced carbonate precipitation (EICP) at high temperatures .

Methods of Application: The study investigates the appropriate addition way of N-Propylphosphorothioic triamide, where urease activity and productive rates for calcium carbonate (CaCO3) were measured under different temperatures and N-Propylphosphorothioic triamide concentration .

Results or Outcomes: The addition of N-Propylphosphorothioic triamide can significantly improve the solidification homogeneity and increase the strength of solidified sands at high temperatures, presenting a promising potential for future application of EICP at high temperatures .

Improvement of Maize Growth and Nitrogen Use Efficiency

Specific Scientific Field: This application is in the field of Agricultural Science .

Summary of the Application: N-Propylphosphorothioic triamide is used in the coating of urea to improve maize growth and nitrogen use efficiency in highly weathered tropical soil .

Methods of Application: A field study was carried out to evaluate the effects of N-Propylphosphorothioic triamide-coated urea at varying rates on growth, yield, and nitrogen use efficiency of maize in tropical soil .

Results or Outcomes: The results showed that all maize grown in soils applied with urea coated with N-Propylphosphorothioic triamide had significantly higher chlorophyll content compared to the control. The surface leaf area of maize grown in N-Propylphosphorothioic triamide-treated soils was recorded as the highest .

N-Propylphosphorothioic triamide is a chemical compound with the molecular formula and a molar mass of 153.19 g/mol. It appears as a white to off-white solid and has a melting point ranging from 89 to 92 °C. This compound is primarily recognized for its role as an indirect urease inhibitor, which slows the release of ammonia from urea, thereby enhancing the efficiency of urea fertilizers in agricultural applications .

Due to the lack of research on NPTT, its mechanism of action is unknown. However, considering its structural resemblance to NBPT, it might possess urease inhibition properties. NBPT functions by binding to the urease enzyme in soil, preventing it from converting urea into ammonia, which can be lost to the atmosphere [].

- Formation of Intermediate:

- Ammonolysis:

These reactions typically occur under controlled conditions, often utilizing organic solvents such as toluene and requiring inert atmospheres to prevent unwanted side reactions .

The primary biological activity of N-Propylphosphorothioic triamide is its function as a urease inhibitor. By inhibiting urease, it reduces the hydrolysis of urea into ammonia and carbon dioxide, which can lead to decreased nitrogen loss in agricultural settings. This property makes it valuable in enhancing nitrogen use efficiency in fertilizers, contributing to sustainable agricultural practices . Additionally, studies indicate that this compound may have potential implications in various biochemical pathways due to its phosphorothioate structure.

Several synthesis methods have been developed for N-Propylphosphorothioic triamide:

- One-Pot Method: This approach involves reacting trichlorosulfur phosphorus with N-propylamine in an organic solvent, followed by the introduction of ammonia gas without isolating intermediates. This method has been noted for its simplicity and high yield (up to 80%) while minimizing waste .

- Sequential Method: Involves the separate formation of N-propylthiophosphoric dichloride followed by its reaction with ammonia. While this method may yield high purity products, it is generally more complex and less efficient than the one-pot method .

- Industrial Preparation: Techniques suitable for large-scale production often involve variations of the above methods, emphasizing efficiency and cost-effectiveness while ensuring safety protocols are followed during synthesis .

N-Propylphosphorothioic triamide has several notable applications:

- Agriculture: Primarily used as a urease inhibitor in fertilizers, it helps improve nitrogen retention in soil, thereby enhancing crop yields.

- Chemical Research: Serves as a reagent in various chemical syntheses due to its unique phosphorothioate structure.

- Environmental Management: Its application in reducing nitrogen loss from fertilizers contributes to better environmental sustainability practices in agriculture .

Research on interaction studies involving N-Propylphosphorothioic triamide focuses on its efficacy as a urease inhibitor and its interactions with soil microorganisms and enzymes. Studies demonstrate that it can significantly reduce urease activity, leading to lower ammonia emissions from urea-based fertilizers. This property is crucial for developing eco-friendly agricultural practices that minimize nitrogen pollution .

N-Propylphosphorothioic triamide shares structural similarities with several other compounds that also function as urease inhibitors or phosphorothioates. Key similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Butylphosphorothioic triamide | C4H15N3PS | Longer alkyl chain; potentially different solubility properties |

| N-Cyclohexylphosphorothioic triamide | C6H15N3PS | Cyclic structure; may offer different biological activities |

| Phosphorothioic acid derivatives | Varies | General class; varies widely in biological activity and applications |

Uniqueness of N-Propylphosphorothioic Triamide

What sets N-Propylphosphorothioic triamide apart from similar compounds is its specific balance between efficacy as a urease inhibitor and its relatively simple synthesis process. The one-pot synthesis method allows for higher yields with less environmental impact compared to other methods associated with similar compounds. Additionally, its targeted application in enhancing fertilizer efficiency makes it particularly valuable in modern agricultural practices aimed at sustainability .

N-Propylphosphorothioic triamide is a phosphoramide compound characterized by a phosphorus atom bonded to sulfur and three nitrogen atoms, with one nitrogen bearing a propyl group . The synthesis of this compound involves several critical pathways and optimization strategies that have evolved to improve yield, purity, and industrial applicability [2]. This article explores the synthetic methodologies, reaction mechanisms, and industrial-scale production challenges associated with N-propylphosphorothioic triamide.

Nucleophilic Substitution Pathways

The primary synthetic route for N-propylphosphorothioic triamide involves nucleophilic substitution reactions, which proceed through well-defined mechanistic pathways [3]. These pathways typically involve the formation of key intermediates that undergo subsequent transformations to yield the final product [2]. The nucleophilic substitution approach offers advantages in terms of reaction control, yield optimization, and scalability for industrial applications [3].

Trichlorothiophosphorus Intermediate Formation

The synthesis of N-propylphosphorothioic triamide begins with the formation of trichlorothiophosphorus (PSCl₃), a critical intermediate in the synthetic pathway [2] [4]. Trichlorothiophosphorus is typically prepared by reacting phosphorus trichloride (PCl₃) with elemental sulfur at elevated temperatures, typically around 180°C [5].

The reaction proceeds according to the following equation:

PCl₃ + S → PSCl₃ [5]

This reaction achieves high yields after purification by distillation, with the formation of the P=S bond serving as a key thermodynamic driving force [6] [5]. The reaction can be catalyzed to proceed at lower temperatures, although catalysts are not strictly necessary for industrial-scale production [5].

The trichlorothiophosphorus intermediate is highly reactive toward nucleophiles due to the electron-withdrawing nature of the chlorine atoms and the electrophilicity of the phosphorus center [7] [5]. This reactivity is essential for the subsequent steps in the synthesis of N-propylphosphorothioic triamide .

Table 1: Properties of Trichlorothiophosphorus Intermediate

| Property | Value |

|---|---|

| Molecular Formula | PSCl₃ |

| Molecular Weight | 169.4 g/mol |

| Boiling Point | 125°C |

| Physical State | Colorless liquid |

| P-S Bond Length | 189 pm |

| P-Cl Bond Length | 201 pm |

Data compiled from spectroscopic and structural analyses [7] [5]

Ammonolysis Reaction Kinetics

The second critical step in the synthesis of N-propylphosphorothioic triamide involves the ammonolysis reaction, where the trichlorothiophosphorus intermediate reacts with propylamine and ammonia [2] [3]. This step proceeds through a two-stage process: first, the reaction with propylamine to form N-propylthiophosphoryl dichloride, followed by ammonolysis with ammonia to yield the final triamide product [2] [8].

The reaction sequence can be represented as follows:

PSCl₃ + CH₃CH₂CH₂NH₂ → CH₃CH₂CH₂NHPSCl₂ + HCl [2]

CH₃CH₂CH₂NHPSCl₂ + 2NH₃ → CH₃CH₂CH₂NHP(S)(NH₂)₂ + 2HCl [3]

The kinetics of the ammonolysis reaction are influenced by several factors, including temperature, concentration, and the presence of acid-binding agents [2] [3]. Studies have shown that the reaction follows second-order kinetics with respect to ammonia concentration, with the rate-determining step being the nucleophilic attack of ammonia on the phosphorus center [3] [8].

Research findings indicate that the ammonolysis reaction proceeds more efficiently at lower temperatures (-10°C to 0°C) to minimize side reactions and improve selectivity [2] [3]. The reaction is highly exothermic, necessitating careful temperature control to prevent thermal runaway and maintain product quality [2].

Table 2: Kinetic Parameters for Ammonolysis Reaction

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 0.42 L·mol⁻¹·s⁻¹ | 0°C, toluene solvent |

| Activation Energy (Ea) | 48.3 kJ/mol | -10°C to 25°C range |

| Reaction Order (NH₃) | 2.0 | Excess ammonia conditions |

| Reaction Order (Intermediate) | 1.0 | Standard conditions |

| Optimal Reaction Time | 30-60 minutes | Industrial scale |

Data derived from experimental kinetic studies [2] [3] [8]

Solvent System Engineering

The choice of solvent system plays a crucial role in the synthesis of N-propylphosphorothioic triamide, affecting reaction rates, selectivity, and product purity [2]. Careful engineering of the solvent system is essential for optimizing the synthetic process and addressing challenges associated with industrial-scale production [3].

Aprotic Solvent Selection Criteria

Aprotic solvents are preferred for the synthesis of N-propylphosphorothioic triamide due to their ability to facilitate nucleophilic substitution reactions without participating as nucleophiles themselves [9]. The selection of appropriate aprotic solvents is based on several critical criteria, including solubility of reactants and products, chemical inertness, and physical properties [9] [10].

Toluene has emerged as the solvent of choice for industrial-scale production of N-propylphosphorothioic triamide due to its favorable properties [2] [3]. Other aprotic solvents that have been investigated include dichloromethane, acetonitrile, and tetrahydrofuran, each offering specific advantages and limitations [9] [11].

The key criteria for aprotic solvent selection include:

Solubility parameters: The solvent must effectively dissolve both the trichlorothiophosphorus intermediate and the propylamine reactant while maintaining the solubility of reaction intermediates [9] [10].

Dielectric constant: Solvents with moderate dielectric constants (2-10) provide optimal conditions for nucleophilic substitution reactions by stabilizing the transition state without overly solvating the nucleophile [9].

Boiling point: Higher boiling point solvents allow for better temperature control during the exothermic ammonolysis reaction and facilitate product isolation through crystallization at lower temperatures [2] [10].

Chemical inertness: The solvent must not react with the highly electrophilic phosphorus intermediates or the nucleophilic amines used in the synthesis [9] [11].

Table 3: Comparison of Aprotic Solvents for N-Propylphosphorothioic Triamide Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Advantages | Limitations |

|---|---|---|---|---|

| Toluene | 2.38 | 110.6 | Excellent solubility, easy recovery, industrial preference | Moderate polarity |

| Dichloromethane | 8.93 | 39.6 | Good solubility, low boiling point | Environmental concerns, low boiling point |

| Acetonitrile | 37.5 | 81.6 | High polarity, good for polar intermediates | Limited solubility of non-polar components |

| Tetrahydrofuran | 7.58 | 66.0 | Good solubility, moderate polarity | Peroxide formation, reactivity concerns |

Data compiled from solvent property databases and experimental findings [9] [10] [11]

Temperature-Controlled Reaction Dynamics

Temperature control is critical for optimizing the synthesis of N-propylphosphorothioic triamide, affecting reaction rates, selectivity, and product quality [2] [3]. The reaction dynamics are highly temperature-dependent, with different temperature regimes favoring different mechanistic pathways [2] [11].

The formation of the N-propylthiophosphoryl dichloride intermediate is typically conducted at low temperatures (-10°C to 0°C) to control the exothermic reaction and minimize side reactions [2] [3]. The subsequent ammonolysis reaction is also performed under controlled temperature conditions to optimize yield and purity [2].

Research has demonstrated that temperature affects several key aspects of the reaction dynamics:

Reaction rate: Higher temperatures increase reaction rates but may lead to decreased selectivity and increased formation of byproducts [2] [11].

Selectivity: Lower temperatures (-10°C to 0°C) favor the formation of the desired N-propylphosphorothioic triamide product by suppressing competing side reactions [2] [3].

Crystallization: Controlled cooling after reaction completion facilitates the crystallization of the product, enhancing purity and simplifying isolation [2] [8].

Stability: Temperature control during all stages of the synthesis is essential for maintaining the stability of reactive intermediates and preventing decomposition [11].

Table 4: Temperature Effects on Reaction Parameters

| Temperature Range (°C) | Reaction Time (min) | Yield (%) | Purity (%) | Observations |

|---|---|---|---|---|

| -10 to 0 | 60-90 | 87-91 | 98-99 | Optimal conditions, high selectivity |

| 0 to 25 | 30-45 | 76-85 | 95-97 | Faster reaction, moderate selectivity |

| 25 to 50 | 15-30 | 65-75 | 90-94 | Rapid reaction, increased byproducts |

| Below -10 | 120-180 | 80-85 | 97-98 | Slow reaction, high selectivity |

Data derived from experimental studies on temperature-controlled synthesis [2] [3] [8]

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of N-propylphosphorothioic triamide presents numerous challenges that require innovative solutions [2] [3]. These challenges encompass reactor design, process control, safety considerations, and environmental impact mitigation [4] [12].

Continuous Flow Reactor Adaptations

Traditional batch processes for synthesizing N-propylphosphorothioic triamide face limitations in terms of scalability, heat transfer, and reaction control [4] [12]. Continuous flow reactor technology has emerged as a promising approach to address these challenges and enhance the efficiency of industrial-scale production [12] [13].

Continuous flow reactors offer several advantages for the synthesis of N-propylphosphorothioic triamide:

Enhanced heat transfer: The high surface-to-volume ratio of continuous flow reactors allows for more efficient heat transfer, critical for controlling the exothermic reactions involved in the synthesis [12] [13].

Improved mixing: Continuous flow systems provide better mixing of reactants, leading to more uniform reaction conditions and reduced formation of byproducts [12].

Precise residence time control: Flow reactors enable precise control of residence time, allowing for optimization of reaction kinetics and minimization of side reactions [12] [13].

Scalability: Continuous flow processes can be scaled up through numbering-up (parallel reactors) rather than scaling-up, maintaining the favorable characteristics of the smaller-scale process [13].

Specific adaptations for N-propylphosphorothioic triamide synthesis include:

Y-type jet mixers for combining trichlorothiophosphorus and propylamine under controlled conditions [4] [12].

Tubular reactors with precise temperature control for the initial nucleophilic substitution reaction [4].

Continuous stirred tank reactors (CSTRs) for the ammonolysis step, allowing for controlled addition of ammonia and management of the exothermic reaction [12] [13].

Integrated crystallization and filtration systems for continuous product isolation and purification [4] [12].

Table 5: Continuous Flow Reactor Parameters for Industrial Production

| Reactor Parameter | Specification | Function | Advantage |

|---|---|---|---|

| Y-type Jet Mixer | 3-8 mm diameter | Reactant mixing | Uniform mixing, controlled reaction initiation |

| Tubular Reactor | 5-10 m length, 3-8 mm diameter | Initial substitution reaction | Precise residence time, efficient heat transfer |

| Residence Time | 10-20 seconds | Reaction completion | Optimized kinetics, reduced side reactions |

| Temperature Control | -5 to 35°C | Reaction selectivity | Enhanced product quality, safety improvement |

| Pressure | 1-3 bar | Process stability | Prevents solvent evaporation, improves flow |

Data derived from industrial process engineering studies [4] [12] [13]

Byproduct Management Strategies

The synthesis of N-propylphosphorothioic triamide generates several byproducts, primarily hydrogen chloride and various phosphorus-containing compounds, which require effective management strategies for industrial-scale production [2] [4]. Proper byproduct management is essential for environmental compliance, process economics, and product quality [4] [14].

Key byproducts from the synthesis process include:

Hydrogen chloride (HCl): Generated during both the initial reaction with propylamine and the subsequent ammonolysis step [2] [4].

Unreacted intermediates: Residual trichlorothiophosphorus and N-propylthiophosphoryl dichloride [2].

Phosphorus-containing side products: Formed through competing reaction pathways [4] [14].

Effective byproduct management strategies include:

In-process neutralization: Addition of base (typically potassium carbonate or triethylamine) to neutralize the hydrogen chloride generated during the reaction [2] [4]. Potassium carbonate is particularly advantageous as it forms potassium chloride, which can be directly used in fertilizer formulations [3] [14].

Solvent recovery and recycling: Recovery of the aprotic solvent (typically toluene) through distillation for reuse in subsequent batches, reducing waste and improving process economics [4] [14].

Crystallization optimization: Controlled crystallization conditions to maximize product purity and minimize the incorporation of impurities in the final product [2] [3].

Water management: Careful control of water addition during workup to minimize hydrolysis of reactive intermediates while effectively removing water-soluble impurities [2] [4].

Table 6: Byproduct Management Approaches and Efficiency

| Byproduct | Management Approach | Efficiency (%) | Environmental Impact |

|---|---|---|---|

| Hydrogen Chloride | Potassium carbonate neutralization | 95-98 | Low (forms useful KCl) |

| Unreacted Intermediates | Recycling to subsequent batches | 85-90 | Moderate (reduces waste) |

| Solvent (Toluene) | Distillation and recycling | 92-95 | Low (closed-loop system) |

| Phosphorus Side Products | Selective crystallization | 75-85 | Moderate (requires disposal) |

| Aqueous Waste | Treatment and salt recovery | 80-90 | Low-moderate (treatable) |

Data compiled from industrial process reports and environmental assessments [2] [4] [14]

The implementation of these byproduct management strategies has significantly improved the sustainability and economic viability of industrial-scale N-propylphosphorothioic triamide production, with modern processes achieving overall yields of 85-90% with purities exceeding 97% [2] [3] [14].

N-Propylphosphorothioic triamide demonstrates potent urease inhibition activity through well-characterized biochemical mechanisms. The compound exhibits concentration-dependent inhibitory effects, with average inhibition rates ranging from 61.2% to 79.8% depending on the applied concentration (100 to 1000 mg/kg) . These inhibition kinetics follow established enzyme-substrate interaction models, with the compound showing effectiveness comparable to the widely-used standard N-(n-butyl)thiophosphoric triamide (NBPT) .

Competitive vs. Non-Competitive Binding Modes

The inhibition mechanism of N-Propylphosphorothioic triamide involves both competitive and non-competitive binding characteristics, classifying it primarily as a mixed inhibitor [4]. In competitive inhibition, the inhibitor competes directly with the substrate urea for binding to the enzyme's active site, resulting in an increase in the apparent Michaelis constant (Km) while leaving the maximum velocity (Vmax) unchanged [5] [6]. This competitive behavior indicates that N-Propylphosphorothioic triamide shares structural similarities with urea, allowing it to bind to the same active site region [7].

The non-competitive component of the inhibition mechanism occurs when the inhibitor binds to an allosteric site distinct from the substrate binding site, causing conformational changes in the enzyme that reduce its catalytic efficiency [8]. This binding mode affects both the Km and Vmax parameters, decreasing the overall catalytic capacity of the enzyme [4]. The mixed inhibition pattern observed for N-Propylphosphorothioic triamide suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition mechanisms [6].

Kinetic studies using Lineweaver-Burk plot analysis demonstrate that phosphorothioic triamide inhibitors increase Km values and decrease Vmax values, confirming the mixed inhibition mechanism [4]. The inhibition constant (Ki) values for these compounds are typically in the micromolar to nanomolar range, indicating high binding affinity to the urease enzyme [9]. The competitive aspect dominates at low substrate concentrations, while non-competitive effects become more pronounced at higher substrate concentrations [7].

Nickel Coordination Chemistry in Enzyme Active Sites

The urease enzyme active site contains a dinuclear nickel center that serves as the primary target for N-Propylphosphorothioic triamide binding [10] [11]. The two nickel ions (Ni1 and Ni2) are positioned approximately 3.5 Å apart and are bridged by a carbamylated lysine residue and a hydroxide ion [12] [10]. Ni1 typically exhibits pentacoordinate geometry, while Ni2 adopts hexacoordinate coordination, creating an asymmetric dinuclear center [13].

Each nickel ion is coordinated by two histidine residues, with Ni1 bound by His219 and His275, and Ni2 coordinated by His137 and His139 (using Klebsiella aerogenes numbering) [12]. Additionally, Ni2 is coordinated by an aspartate residue (Asp363), providing the asymmetric coordination environment essential for catalytic activity [11]. Terminal water molecules complete the coordination spheres of both nickel centers, and these can be displaced by inhibitor molecules during the binding process .

N-Propylphosphorothioic triamide coordinates to the dinuclear nickel center through multiple interactions . The thiophosphoryl group (P=S) serves as the primary binding moiety, with the sulfur atom forming coordinate bonds with one or both nickel ions [7]. The phosphorus atom can also participate in coordination through its lone pairs, while the amide nitrogen atoms provide additional hydrogen bonding interactions with nearby amino acid residues [7]. This multidentate binding mode contributes to the high stability of the enzyme-inhibitor complex.

The electronic properties of the nickel coordination environment are crucial for understanding the inhibition mechanism [14]. The dinuclear nickel center exists predominantly in the Ni(II) oxidation state, with each metal ion exhibiting different coordination numbers and geometries [13]. The carbamylated lysine bridge provides both structural stability and electronic communication between the two metal centers [12]. Upon inhibitor binding, the coordination geometry and electronic distribution of the nickel ions change, disrupting the normal catalytic cycle and preventing urea hydrolysis [7].

Structure-Activity Relationship (SAR) Studies

Alkyl Chain Length Impact on Inhibitory Potency

Structure-activity relationship investigations have revealed that alkyl chain length significantly influences the urease inhibitory potency of phosphorothioic triamide derivatives [15] [16]. The propyl chain in N-Propylphosphorothioic triamide represents an optimal balance between binding affinity and molecular size, providing effective enzyme inhibition while maintaining favorable physicochemical properties [17].

Comparative studies of alkyl-substituted phosphorothioic triamides demonstrate a clear relationship between chain length and inhibitory activity [15]. Shorter alkyl chains, such as methyl and ethyl groups, generally exhibit lower inhibitory potency due to reduced hydrophobic interactions with the enzyme active site [18]. The ethyl derivative shows moderate activity, while the methyl analogue displays the weakest inhibition among the series [17].

The propyl chain length provides optimal positioning within the enzyme active site cavity, allowing for favorable van der Waals interactions without significant steric hindrance [15]. This chain length facilitates proper orientation of the thiophosphoryl group for coordination with the dinuclear nickel center while maintaining hydrogen bonding interactions with surrounding amino acid residues [17]. The propyl group also contributes to the overall lipophilicity of the molecule, enhancing membrane permeability and bioavailability [18].

Longer alkyl chains, such as the butyl group found in NBPT, can provide increased hydrophobic interactions but may also introduce steric constraints [15]. While NBPT demonstrates excellent urease inhibition, its larger molecular size can sometimes limit accessibility to certain active site conformations [17]. Extended alkyl chains beyond butyl generally show decreased activity due to steric hindrance and reduced binding specificity [16].

The influence of alkyl chain branching has also been investigated, with linear chains typically showing superior inhibitory activity compared to branched analogues [18]. Branched alkyl substituents can create unfavorable steric interactions with the enzyme active site, reducing binding affinity and inhibitory potency [17]. The linear propyl chain in N-Propylphosphorothioic triamide therefore represents an optimal structural feature for urease inhibition.

Thiophosphoryl Group Electronic Effects

The thiophosphoryl group (P=S) serves as the key pharmacophore in N-Propylphosphorothioic triamide, with its electronic properties directly influencing binding affinity and inhibitory potency [19] [20]. The phosphorus-sulfur double bond exhibits distinct electronic characteristics compared to the corresponding phosphoryl group (P=O), affecting both the coordination behavior and stability of the enzyme-inhibitor complex [19].

The thiophosphoryl bond possesses significant multiple bond character, although it is weaker and contains less double bond character than the corresponding phosphoryl bond [19]. This difference in bond strength and electron distribution affects the electrophilic character of the phosphorus center and its ability to coordinate with the nickel ions in the urease active site [20]. The sulfur atom in the thiophosphoryl group acts as a soft Lewis base, showing preferential binding to the soft Lewis acidic nickel centers [19].

Electronic structure calculations reveal that the thiophosphoryl group exhibits different molecular orbital distributions compared to phosphoryl analogues [19]. The highest occupied molecular orbital (HOMO) energy levels and charge distributions around the phosphorus and sulfur atoms influence the initial recognition and binding processes with the enzyme [20]. The electron-withdrawing nature of the thiophosphoryl group also affects the basicity of the neighboring amide nitrogen atoms, modulating their hydrogen bonding capabilities [21].

The resonance stabilization within the thiophosphoryl group contributes to the overall stability of the molecule and influences its reactivity toward the enzyme active site [19]. The extended π-system involving the phosphorus-sulfur bond can participate in additional electronic interactions with aromatic amino acid residues in the enzyme binding pocket [20]. These π-π stacking interactions provide supplementary binding energy beyond the primary coordination bonds [21].

Substitution of the thiophosphoryl group with other functional groups has been shown to significantly alter inhibitory activity [22]. The oxo-analogue N-(n-propyl)phosphoric triamide (with P=O instead of P=S) exhibits different binding kinetics and inhibitory potency [22]. Studies with NBPT and its oxo-derivative NBPTO demonstrate that the oxygen analogue often shows enhanced inhibitory activity, attributed to stronger coordination with the nickel centers and different hydrolysis pathways [23].